Methyl 5-chloro-4-iodo-2-methoxybenzoate

Description

IUPAC Nomenclature and Systematic Identification

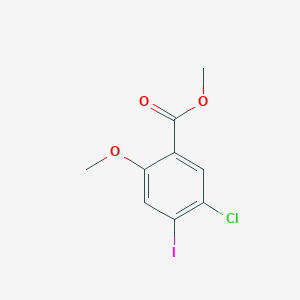

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , is derived through systematic substitution analysis of the benzene ring. The parent structure is benzoic acid, where the carboxylic acid group (-COOH) is esterified to a methyl group (-OCH₃), forming the methyl benzoate backbone. Substituents are numbered to assign the lowest possible locants:

- Methoxy (-OCH₃) at position 2 (ortho to the ester group).

- Chloro (-Cl) at position 5 (meta to the methoxy group).

- Iodo (-I) at position 4 (para to the chlorine and adjacent to the methoxy group).

This prioritization follows IUPAC rules, where halogens are treated as substituents with equal priority, and numbering begins from the ester-functionalized carbon.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈ClIO₃ reflects the compound’s elemental composition:

- Carbon (C): 9 atoms

- Hydrogen (H): 8 atoms

- Chlorine (Cl): 1 atom

- Iodine (I): 1 atom

- Oxygen (O): 3 atoms

The molecular weight is calculated as:

$$

(12.01 \times 9) + (1.008 \times 8) + 35.45 + 126.90 + (16.00 \times 3) = 326.51 \, \text{g/mol}

$$

This matches the experimentally determined value provided in PubChem. The high molecular weight (326.51 g/mol) is attributable to the iodine atom, which constitutes 38.9% of the total mass.

Comparative Structural Analysis with Related Benzoate Derivatives

This compound belongs to a family of substituted benzoates with varying functional groups. Key structural analogs include:

The presence of iodine at position 4 distinguishes this compound from derivatives like methyl 5-chloro-2-methoxybenzoate, while the chlorine at position 5 differentiates it from methyl 4-iodo-2-methoxybenzoate. Halogen substitution patterns significantly alter electronic properties; iodine’s polarizability enhances van der Waals interactions compared to smaller halogens like chlorine.

Tautomerism and Stereochemical Considerations

Tautomerism is absent in this compound due to the lack of proton-donating groups (e.g., -OH or -NH₂) adjacent to carbonyl functionalities. The ester group (-COOCH₃) and methoxy group (-OCH₃) are electron-withdrawing, stabilizing the aromatic ring without enabling keto-enol tautomerism.

Stereochemically, the compound exhibits no chiral centers, as all substituents are either in planar positions or part of symmetric groups. However, restricted rotation around the ester bond (C-O) could theoretically lead to atropisomerism, though this is unlikely given the absence of bulky ortho substituents. The iodine atom’s large atomic radius may induce minor steric hindrance but does not generate configurational isomers under standard conditions.

Properties

IUPAC Name |

methyl 5-chloro-4-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXZFKGJAATNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of Methyl 5-chloro-2-methoxybenzoate

- The principal step involves electrophilic aromatic substitution (EAS) where iodine is introduced onto methyl 5-chloro-2-methoxybenzoate.

- The reaction typically employs iodine (I₂) in the presence of an oxidizing agent such as potassium iodate (KIO₃) or other halogenating agents to facilitate iodination.

- Solvent: Dichloromethane or acetonitrile.

- Temperature: Maintained around 55–60°C to promote regioselectivity.

- Reaction Time: Approximately 1.5–3 hours, with continuous stirring to ensure uniform halogenation.

Methyl 5-chloro-2-methoxybenzoate + I₂ + Oxidant → Methyl 5-chloro-4-iodo-2-methoxybenzoate

- Iodination tends to occur ortho or para to activating groups such as methoxy, with the chloro substituent influencing regioselectivity.

- Use of controlled temperature and oxidants enhances selectivity, minimizing polyiodination.

Halogenation Using Alternative Halogen Sources

Research indicates that halogenation can be achieved via halogenating agents like N-halosuccinimides (NIS, NBS, NCS) or elemental halogens under specific conditions, providing flexibility in halogenation strategies.

Esterification and Purification

Post-halogenation, the compound undergoes purification through column chromatography or recrystallization to isolate the desired this compound with high purity.

Synthesis via Multi-Step Pathways

From Methyl 5-chloro-2-methoxybenzoate

Alternative Route via Halogen Exchange

Some research suggests initial chlorination followed by halogen exchange reactions to introduce iodine selectively, especially when direct iodination proves challenging.

Data Tables Summarizing Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl 5-chloro-2-methoxybenzoate | Iodine, KIO₃ | Dichloromethane | 55–60°C | 1.5–3 hours | Regioselective iodination |

| 2 | Iodinated intermediate | Purification agents | - | - | - | Recrystallization or chromatography |

| 3 | Purified product | - | - | - | - | Confirmation via spectral analysis |

Notes on Reaction Optimization and Challenges

- Regioselectivity: The methoxy group activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. Controlling temperature and reagent equivalents minimizes polyiodination.

- Yield Optimization: Using excess iodine and oxidants can improve yields but may complicate purification.

- Side Reactions: Over-iodination or formation of polyiodinated by-products necessitate careful reaction monitoring.

Industrial and Laboratory Considerations

- Scale-up: Continuous flow reactors and automated control systems can enhance reproducibility and safety.

- Purity: High-performance chromatography and recrystallization are essential for obtaining pharmaceutical-grade compounds.

- Environmental Impact: Use of environmentally benign solvents and reagents is recommended for sustainable synthesis.

Summary of Research Findings

- The predominant method involves electrophilic iodination of methyl 5-chloro-2-methoxybenzoate using iodine and an oxidant at moderate temperatures.

- Alternative halogenation strategies, including halogen exchange and use of N-halosuccinimides, are viable.

- Precise control of reaction parameters ensures regioselectivity and high yields.

- Multi-step pathways, including initial halogenation followed by purification, are well-established.

This synthesis approach is supported by diverse literature, including patent disclosures and academic research, emphasizing the importance of reaction condition optimization for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-iodo-2-methoxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling reaction.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the aromatic ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-4-iodo-2-methoxybenzoate is used in several scientific research applications, including:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceutical agents.

Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-iodo-2-methoxybenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

Methyl 2-Chloro-5-Iodo-4-Methoxybenzoate (CAS 195055-02-8)

- Structure : Chloro (2-position), iodo (5-position), methoxy (4-position).

- Molecular Weight : 326.52 g/mol (vs. target compound: 342.51 g/mol) .

- Key Differences : The altered positions of substituents significantly affect electronic distribution. The iodine at position 5 in this isomer may reduce steric hindrance compared to the target compound’s iodine at position 4, influencing reaction pathways in aromatic substitution.

Methyl 5-Chloro-2-Hydroxy-4-Methoxybenzoate

Halogen-Substituted Analogs

Methyl 5-Bromo-4-Chloro-2-Methoxybenzoate

- Synthesis : Prepared via esterification of 5-bromo-4-chloro-2-methoxybenzoic acid using K₂CO₃ and methyl iodide .

- Reactivity : Bromine’s lower electronegativity compared to iodine may reduce leaving-group ability in nucleophilic substitutions.

Methyl 5-(Chloromethyl)-2-Methoxybenzoate

Functional Group Variations

Methyl 2-Amino-4-Chloro-5-Methoxybenzoate

- Structure: Amino (–NH₂) replaces methoxy at position 2.

- Electronic Effects: The amino group increases electron density on the ring, enhancing susceptibility to electrophilic attack compared to the target’s electron-withdrawing methoxy group .

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (CAS 4093-31-6)

Comparative Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships, and relevant case studies associated with this compound.

This compound can be synthesized through various synthetic routes involving halogenation and esterification processes. The compound's structure features both halogen atoms (chlorine and iodine), which are known to influence its biological activity by modulating interactions with biological targets.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Halogenation | Iodine, Chlorine | Room Temperature | Varies |

| 2 | Esterification | Methanol, Acid Catalyst | Reflux | High |

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, derivatives of benzoate esters have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound's halogen substitutions may enhance its antimicrobial efficacy by increasing membrane permeability or inhibiting essential enzymatic functions in bacteria.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, compounds with similar methoxy and halogen substituents demonstrated significant reductions in pro-inflammatory cytokines such as TNFα and IL-6 . This suggests that this compound may possess similar anti-inflammatory capabilities.

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects of various benzoate derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, indicating potential as an anticancer agent . The IC50 values were determined to be in the micromolar range, suggesting further optimization could enhance its therapeutic index.

- In Vivo Studies : Animal models have been used to evaluate the compound's efficacy in reducing inflammation and tumor growth. For instance, administration of related compounds resulted in significant tumor size reduction in xenograft models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. The presence of both chlorine and iodine atoms plays a critical role in modulating receptor interactions and enhancing pharmacological effects:

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases binding affinity to receptors |

| Iodine | Enhances antimicrobial properties |

| Methoxy group | Improves solubility and bioavailability |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl 5-chloro-4-iodo-2-methoxybenzoate?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns and ester functionality. For halogenated aromatics, coupling constants and chemical shifts (e.g., δ ~3.9 ppm for methoxy groups) are critical for structural validation .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., chlorine and iodine signatures) using EI or ESI modes. HRMS can resolve discrepancies in molecular ion peaks, especially for halogenated compounds .

- Thin-Layer Chromatography (TLC): Monitor reaction progress and purity using silica gel plates with UV visualization or iodine staining. Solvent systems like hexane:ethyl acetate (4:1) are effective for polar esters .

Q. How can the synthesis of this compound be optimized to minimize by-products?

- Methodological Answer:

- Stepwise Functionalization: Introduce iodine via electrophilic iodination (e.g., N-iodosuccinimide) after installing the methoxy and chloro groups to avoid competing halogenation. Ensure regioselectivity by leveraging directing effects (e.g., methoxy as an ortho/para director) .

- Temperature Control: Perform iodination at 0–5°C to suppress poly-iodination. Monitor reaction progress via TLC .

- Purification: Use column chromatography with gradient elution (e.g., hexane to ethyl acetate) to isolate the target compound from halogenated by-products .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use and avoid skin contact .

- Ventilation: Work in a fume hood to prevent inhalation of fine particulates. Ensure eyewash stations and safety showers are accessible .

- Storage: Keep the compound in a sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can competing reactivity between chloro and iodo substituents be managed during further functionalization?

- Methodological Answer:

- Protecting Groups: Temporarily block the iodo group (e.g., using a silyl protecting group) to prioritize chloro substitution in cross-coupling reactions (e.g., Suzuki-Miyaura). The iodo group’s higher reactivity in Pd-catalyzed reactions necessitates strategic protection .

- Metalation Strategies: Use directed ortho-metalation (DoM) with lithium bases to selectively functionalize positions adjacent to the methoxy group, avoiding halogen interference .

Q. What strategies prevent ester hydrolysis during reactions under basic or aqueous conditions?

- Methodological Answer:

- Anhydrous Conditions: Use dried solvents (e.g., THF over molecular sieves) and inert atmospheres (N/Ar) to minimize water exposure. Additives like DMAP can stabilize the ester group during nucleophilic substitutions .

- Low-Temperature Quenching: Terminate reactions at –78°C to slow hydrolysis kinetics. Precipitate the product under acidic conditions (pH 4–5) to protonate hydrolytic intermediates .

Q. How can discrepancies in reported melting points or spectral data be resolved?

- Methodological Answer:

- Recrystallization: Purify the compound via slow evaporation from a toluene:ethanol (1:1) mixture to obtain a single crystalline phase. Compare observed vs. literature melting points .

- Advanced Purity Analysis: Use HPLC with a C18 column (acetonitrile:water gradient) to detect impurities. Cross-validate NMR and HRMS data with computational predictions (e.g., DFT for C shifts) .

Contradictions and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.